molecular formula C24H21N3O2 B2974160 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 891121-85-0

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No. B2974160
CAS RN: 891121-85-0
M. Wt: 383.451
InChI Key: OMCNDKYOIKCTHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of the compound , there are related studies that might provide some insights. For example, a study on the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates . Another study discusses the synthesis and pharmacological evaluation of new chemical entities based on paracetamol and their ibuprofen conjugates .

Scientific Research Applications

Antimicrobial Agent Development

This compound has been explored as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The search for new small molecules that can combat drug-resistant bacteria is crucial, and derivatives of this compound have shown promise in in vitro studies.

Synthesis of Heterocycles

The versatile nature of N,N-dialkyl amides , to which this compound is related, allows for its use in the synthesis of various heterocycles . These heterocycles are essential in pharmaceuticals, agrochemicals, and dyes.

Acyclic Systems Functionalization

N,N-dialkyl amides: are also employed in the functionalization of acyclic systems, which are pivotal in creating substances with potential therapeutic applications .

Antifungal Activity

Specific derivatives of this compound have shown broad-spectrum antifungal activity against drug-resistant Candida strains . This is particularly important given the rising incidence of fungal infections and the limited number of effective antifungal agents.

Ligand for Metallic Compounds

Due to its structural features, this compound can act as an effective ligand for metallic compounds, which is valuable in materials science and catalysis .

Source of Key Intermediates in Organic Synthesis

The compound’s related N,N-dialkyl amides can act as sources of several key intermediates in organic synthesis, which is fundamental in the development of new drugs and materials .

Role in Amination and Amidation Reactions

These reactions are critical in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Application in Cyanation Reactions

Cyanation is an important reaction in organic chemistry, and N,N-dialkyl amides related to this compound are used to introduce cyano groups into molecules, which can significantly alter their chemical and biological properties .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-13-14-17(2)20(15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCNDKYOIKCTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

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